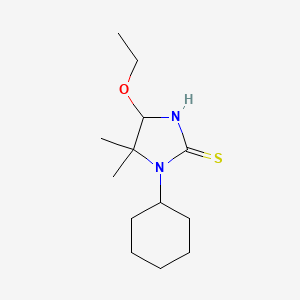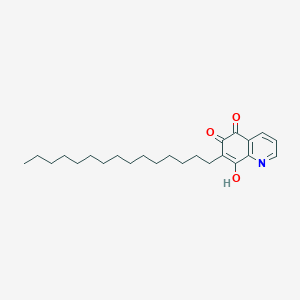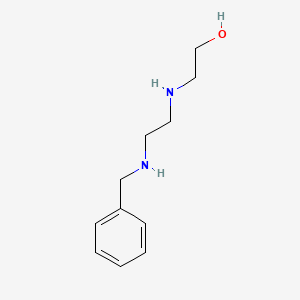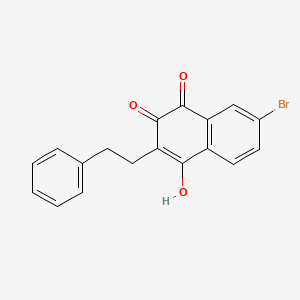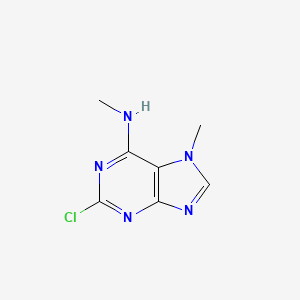
2-Chloro-n,7-dimethyl-7h-purin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N,7-dimethyl-purin-6-amine is a chemical compound with the molecular formula C7H8ClN5 It is a derivative of purine, a heterocyclic aromatic organic compound that is significant in biochemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N,7-dimethyl-purin-6-amine typically involves the chlorination of N,7-dimethyl-purin-6-amine. The reaction is carried out under controlled conditions to ensure the selective substitution of the hydrogen atom at the 2-position with a chlorine atom. Common reagents used in this process include thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3), which act as chlorinating agents.
Industrial Production Methods
In an industrial setting, the production of 2-chloro-N,7-dimethyl-purin-6-amine may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors to maintain consistent reaction conditions and minimize by-product formation.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N,7-dimethyl-purin-6-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as amines (e.g., methylamine) or thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4) can be used, depending on the desired transformation.
Major Products Formed
Substitution Reactions: The major products are typically N-substituted purines, where the chlorine atom is replaced by the nucleophile.
Oxidation and Reduction Reactions: The products vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
2-chloro-N,7-dimethyl-purin-6-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex purine derivatives.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as nucleic acids and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving purine metabolism.
Industry: It is used in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-chloro-N,7-dimethyl-purin-6-amine involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. The chlorine atom at the 2-position can form covalent bonds with nucleophilic sites on these enzymes, potentially inhibiting their activity. This interaction can disrupt metabolic pathways and exert various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N,N-dimethyl-7H-purin-6-amine
- 2-chloro-7-methyl-7H-purin-6-amine
- 2-chloro-6-aminopurine
Uniqueness
2-chloro-N,7-dimethyl-purin-6-amine is unique due to the presence of both chlorine and methyl groups on the purine ring. This specific substitution pattern imparts distinct chemical properties, such as increased reactivity towards nucleophiles and potential biological activity. Compared to similar compounds, it offers a unique combination of structural features that can be exploited in various scientific applications.
Properties
CAS No. |
5444-30-4 |
|---|---|
Molecular Formula |
C7H8ClN5 |
Molecular Weight |
197.62 g/mol |
IUPAC Name |
2-chloro-N,7-dimethylpurin-6-amine |
InChI |
InChI=1S/C7H8ClN5/c1-9-5-4-6(10-3-13(4)2)12-7(8)11-5/h3H,1-2H3,(H,9,11,12) |
InChI Key |
ZWQUXPGKZSBKNE-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC(=NC2=C1N(C=N2)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


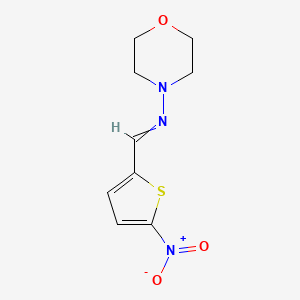

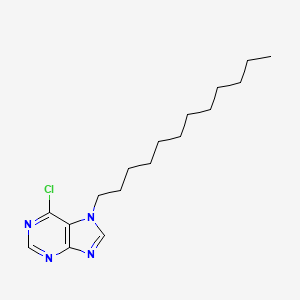
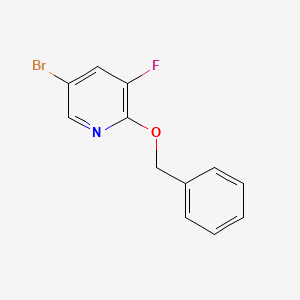
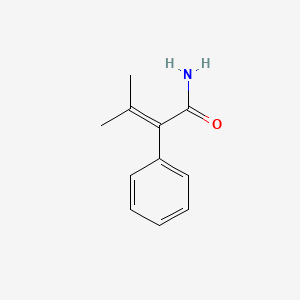
![2-[2-chloroethyl(ethyl)amino]-4H-1,4-benzothiazin-3-one](/img/structure/B14000369.png)
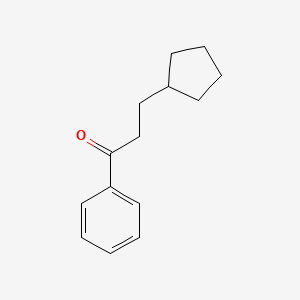
![N-[2-(2-nitroimidazol-1-yl)ethyl]benzamide](/img/structure/B14000371.png)
